molecular formula C20H15FO3 B582451 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261913-01-2

4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B582451
CAS No.: 1261913-01-2
M. Wt: 322.335
InChI Key: PIYGSACCJFXIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids This compound is characterized by the presence of a benzyloxy group and a fluorine atom attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and a suitable base.

    Fluorination: The fluorine atom can be introduced through a nucleophilic aromatic substitution reaction using a fluorinating agent such as potassium fluoride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for 4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its antioxidant activity may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxyphenylacetic acid
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-2-hydroxybenzylidene

Uniqueness

4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a benzyloxy group and a fluorine atom on the biphenyl structure. This combination of functional groups imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-fluoro-4-(4-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-19-12-16(20(22)23)8-11-18(19)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYGSACCJFXIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692254
Record name 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-01-2
Record name 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.